molecular formula C28H31ClN2O4 B584797 8-O-Benzyl Carmoterol Hydrochloride CAS No. 1052689-06-1

8-O-Benzyl Carmoterol Hydrochloride

Cat. No. B584797
CAS RN: 1052689-06-1
M. Wt: 495.016
InChI Key: IRSIRBLJGTWGAY-UFABNHQSSA-N
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Description

8-O-Benzyl Carmoterol Hydrochloride is a derivative of carmoterol . It has a molecular formula of C28H31ClN2O4 and a molecular weight of 495.01 .


Molecular Structure Analysis

The molecular structure of 8-O-Benzyl Carmoterol Hydrochloride consists of 28 carbon atoms, 31 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

8-O-Benzyl Carmoterol Hydrochloride has a molecular weight of 495.016. The melting point is greater than 122°C .

Scientific Research Applications

For detailed insights into the antimicrobial applications of benzofuran derivatives and their significance in drug discovery, refer to the following source:

  • Asha Hiremathad, M. Patil, K. R. Chethana, K. Chand, M. A. Santos, Rangappa S. Keri. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5, 96809-96828. Read more.

Mechanism of Action

Carmoterol, the parent compound of 8-O-Benzyl Carmoterol Hydrochloride, is a long-acting beta-2 agonist indicated in the treatment of COPD, asthma, and chronic bronchitis .

properties

IUPAC Name

5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H/t19-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSIRBLJGTWGAY-UFABNHQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740177
Record name 8-(Benzyloxy)-5-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]quinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-O-Benzyl Carmoterol Hydrochloride

CAS RN

1052689-06-1
Record name 8-(Benzyloxy)-5-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]quinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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